molecular formula C12H26N4O B13489762 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide

Cat. No.: B13489762
M. Wt: 242.36 g/mol
InChI Key: FJWGXRZTOMUITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isobutyl group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide typically involves the reaction of 4-isobutylpiperazine with a suitable butanamide precursor. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of N-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-isobutylpiperazin-1-yl)ethanone
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
  • 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide

Uniqueness

2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C12H26N4O

Molecular Weight

242.36 g/mol

IUPAC Name

2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C12H26N4O/c1-10(2)9-16-7-5-15(6-8-16)4-3-11(13)12(14)17/h10-11H,3-9,13H2,1-2H3,(H2,14,17)

InChI Key

FJWGXRZTOMUITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CCC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.